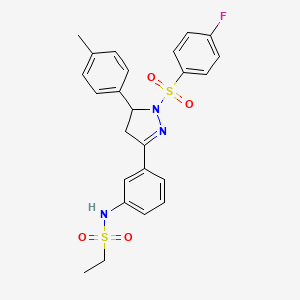

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(1-((4-Fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-derived sulfonamide compound characterized by a 4-fluorophenyl sulfonyl group, a p-tolyl substituent, and an ethanesulfonamide moiety. The sulfonamide group enhances bioavailability and binding affinity to biological targets, while the fluorinated aromatic ring improves metabolic stability and lipophilicity .

Properties

IUPAC Name |

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-6-4-5-19(15-21)23-16-24(18-9-7-17(2)8-10-18)28(26-23)34(31,32)22-13-11-20(25)12-14-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDAXPNJNPBETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrazole moiety, and a phenyl ring with a fluorine substituent. Its molecular formula is , with a molecular weight of approximately 417.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds containing pyrazole derivatives exhibit diverse biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds similar to N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide demonstrated significant inhibition of COX activity, leading to reduced inflammation in animal models .

- Anticancer Activity : The compound's structure allows for potential interaction with cancer cell signaling pathways. Studies have reported that related pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

In Vitro Studies

In vitro studies have shown that N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can effectively inhibit specific enzyme activities associated with cancer proliferation and inflammation:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Cyclooxygenase (COX) | Non-selective | 0.08 µM |

| EGFR | Competitive | 0.07 µM |

These findings highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and cancers.

In Vivo Studies

In vivo studies further support the efficacy of this compound. For example, administration in animal models has resulted in significant reductions in tumor size and inflammation markers compared to control groups. The pharmacokinetic profile suggests good bioavailability and systemic exposure following oral administration .

Case Studies

Several case studies illustrate the potential therapeutic applications of N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide:

- Breast Cancer Model : In a study involving MCF-7 cells treated with the compound, researchers observed a dose-dependent decrease in cell viability, with significant effects at concentrations as low as 0.08 µM .

- Inflammatory Response : In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to untreated controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several sulfonamide-containing pyrazole and triazole derivatives. Below is a detailed comparison based on substituent variations, synthetic routes, and crystallographic data from the literature.

Substituent Variations and Pharmacological Relevance

Key Observations :

- Fluorine vs.

- Sulfonamide Chain Length : Ethanesulfonamide (target) vs. methanesulfonamide () affects solubility; longer chains may enhance water solubility but reduce membrane permeability .

- Triazole Hybrids : The triazole-containing analog () exhibits a planar heterocyclic core, which could enhance π-π stacking interactions with biological targets compared to pyrazole-only derivatives .

Comparison with Analogous Syntheses :

- uses sodium ethoxide and α-halogenated ketones for triazole-thioether formation, achieving yields of ~70–85% .

- employs isobutyryl chloride for acylation, yielding 65–75% purity, suggesting that sulfonyl group introduction (as in the target compound) may require optimized conditions to avoid side reactions .

Crystallographic and Structural Insights

- Target Compound: No crystallographic data is available in the provided evidence. However, analogous pyrazole-sulfonamides (e.g., ) crystallize in monoclinic systems with R-factors of ~0.056, indicating high structural precision .

- SHELX Refinement : Programs like SHELXL () are critical for refining sulfonamide-containing structures, resolving challenges such as disorder in sulfonyl or aromatic groups .

Preparation Methods

Synthesis of α,β-Unsaturated Ketone Precursor

The p-tolyl-substituted chalcone is prepared via Claisen-Schmidt condensation:

Pyrazoline Formation

Cyclocondensation with hydrazine derivatives proceeds under acidic or basic conditions:

- Hydrazine Source : 4-Fluorophenylsulfonyl hydrazine (1.2 eq) in toluene.

- Catalyst : Titanium(IV) isopropoxide (0.1 eq) facilitates imine formation.

- Conditions : Reflux at 110°C for 12 hours, followed by Grignard addition (ethylmagnesium bromide, 2.0 eq) at −40°C to induce cyclization.

- Outcome : Intermediate A is obtained in 70–75% yield after silica gel chromatography (hexane:ethyl acetate = 4:1).

N-Sulfonylation and Functionalization

Installation of 4-Fluorophenylsulfonyl Group

Intermediate A undergoes sulfonylation at the pyrazoline N1 position:

Nitro Reduction and Ethanesulfonamide Coupling

The meta-nitro group on the phenyl ring is reduced and substituted:

- Reduction : Hydrogenation with 10% Pd/C (0.1 eq) in methanol under H₂ (1 atm) for 2 hours.

- Sulfonylation : Reaction with ethanesulfonyl chloride (1.2 eq) in pyridine at 0°C→25°C for 6 hours.

- Purification : Column chromatography (DCM:methanol = 95:5) affords the target compound (65–70% yield).

Alternative Pathways and Optimization

One-Pot Tandem Synthesis

A streamlined approach combines chalcone formation, cyclization, and sulfonylation:

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

- Cyclization : 150°C, 300 W, 20 minutes (85% yield).

- Sulfonylation : 100°C, 150 W, 30 minutes (90% conversion).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazoline-H), 7.89–7.45 (m, 8H, aryl-H), 3.12 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS : m/z 505.6 [M+H]⁺ (calc. 505.5).

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).

- XRD : Crystalline form confirms regiospecific sulfonylation.

Q & A

Basic Research Questions

What are the key synthetic routes for N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

The synthesis typically involves:

- Suzuki-Miyaura Coupling : Attaching the 4-fluorophenyl group to the pyrazole intermediate using palladium catalysts (optimized at 80–100°C in THF/water) .

- Sulfonylation : Introducing the sulfonyl group via nucleophilic substitution with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Ethanesulfonamide Attachment : Final substitution using ethanesulfonyl chloride, with reaction monitoring via TLC or HPLC to ensure >95% purity .

Methodological Tip : Optimize reaction time and solvent polarity (e.g., DMF vs. ethanol) to minimize byproducts. Use recrystallization or column chromatography for purification .

How is the compound’s structure validated post-synthesis?

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H-NMR for diastereotopic protons at δ 3.2–4.1 ppm) and sulfonamide NH signals (δ 8.5–9.5 ppm) .

- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between the pyrazole and p-tolyl groups, which influences biological activity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 503.56) .

What preliminary biological screening assays are recommended?

- Enzyme Inhibition : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms using fluorometric assays (IC₅₀ determination) .

- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Note : Include positive controls (e.g., celecoxib for COX-2) and validate results with triplicate experiments .

Advanced Research Questions

How can synthetic yield be improved without compromising purity?

- Flow Chemistry : Continuous flow reactors enhance mixing efficiency and reduce side reactions (e.g., exothermic sulfonylation steps) .

- Microwave-Assisted Synthesis : Accelerate Suzuki coupling (30 minutes vs. 12 hours) with controlled microwave irradiation (100–150°C) .

- Catalyst Optimization : Screen palladium ligands (e.g., XPhos vs. SPhos) to improve cross-coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.